N-Acetyldopamine, also known as nada or NSC 314644, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. N-Acetyldopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Acetyldopamine can be biosynthesized from dopamine.
N-Acetyldopamine
CAS No.: 2494-12-4
Cat. No.: VC20753127
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2494-12-4 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) |
Standard InChI Key | OFSAJYZMIPNPHE-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES | CC(=O)NCCC1=CC(=C(C=C1)O)O |
Chemical Structure and Properties
Structural Characteristics
N-Acetyldopamine features a catechol moiety, classifying it among compounds containing a 1,2-benzenediol structure . The catechol substituent is notably susceptible to redox reactions and crosslinking, contributing to its biological reactivity . This structural characteristic plays a fundamental role in its participation in various biochemical processes.
Chemical Properties
The detailed chemical properties of N-Acetyldopamine are presented in Table 1, providing a comprehensive overview of its molecular characteristics.
Biological Presence and Metabolism
Distribution in Human Tissues
N-Acetyldopamine has been detected in several human tissues, primarily the liver and kidney, and is excreted in urine . The concentration profile varies significantly between healthy individuals and those with certain pathological conditions, suggesting potential diagnostic applications for this compound.
Metabolism and Excretion
The metabolism of N-Acetyldopamine involves conjugation processes, with approximately 90% existing in the glucuronide form . The urinary excretion of total N-Acetyldopamine averages 0.485 micromoles per day in healthy humans . Interestingly, elevated concentrations—approximately thirteen times higher than normal—have been observed in children with neuroblastoma, suggesting potential diagnostic applications . This significant difference in concentration levels highlights the possible utility of N-Acetyldopamine as a biomarker for this pediatric cancer.
Physiological Functions
Role in Human Physiology
While N-Acetyldopamine is present in human tissues, its precise physiological role remains incompletely understood . Research has identified it as a sepiapterin reductase inhibitor, potentially influencing the biosynthesis of tetrahydrobiopterin, an essential cofactor for several enzymes including nitric oxide synthases and aromatic amino acid hydroxylases . This inhibitory action may contribute to its regulatory role in various biochemical pathways.
Antioxidative Properties
N-Acetyldopamine has demonstrated the ability to inhibit lipopolysaccharide-induced lipid peroxidation in rat brains, suggesting neuroprotective properties through antioxidative mechanisms . This function may contribute to its potential therapeutic applications in neurological disorders characterized by oxidative stress and neuroinflammation. The compound's ability to mitigate oxidative damage represents a significant aspect of its biological activity profile.
N-Acetyldopamine Dimers and Their Activities
Structure and Sources
N-Acetyldopamine dimers represent a class of compounds derived from N-Acetyldopamine. These dimers have been isolated from various sources, including traditional Chinese medicine and Vespa velutina auraria Smith (a species of hornet) . The dimerization process typically involves the oxidative coupling of two N-Acetyldopamine molecules, resulting in diverse structural configurations with unique biological activities.
Anti-inflammatory Activities
N-Acetyldopamine dimers have demonstrated significant anti-inflammatory properties in various models. Studies have shown that these dimers can attenuate DSS-induced ulcerative colitis by suppressing the NF-κB and MAPK pathways . Additionally, they inhibit neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways .
In LPS-stimulated BV-2 microglia (a cell model for neuroinflammation), N-Acetyldopamine dimers attenuate inflammatory signals and proinflammatory cytokines, including nitric oxide, reactive oxygen species, tumor necrosis factor-α, interleukin-1β, and interleukin-6 . Western blot analysis has revealed that these dimers inhibit the protein levels of Toll-like receptor 4, nuclear factor kappa-B, NOD-like receptor thermal protein domain associated protein 3, ASC, and cysteinyl aspartate specific proteinase-1 . These findings underscore the potential of N-Acetyldopamine dimers as novel anti-inflammatory agents.
Antioxidative Properties
Recent research has identified several N-Acetyldopamine dimer compounds isolated from Vespa velutina auraria Smith with potent antioxidative activities . Notably, compounds designated as 3, 5, and 7 exhibited stronger antioxidant activity than vitamin C (the positive control) at a concentration of 14 μg/mL . This superior antioxidant capacity suggests their potential application as natural antioxidants in various therapeutic contexts.
Molecular Mechanisms
Surface plasmon resonance assays and molecular docking studies have demonstrated that N-Acetyldopamine dimers bind directly with TLR4, identifying TLR4-MD2 as their direct target . Furthermore, network pharmacology and molecular docking analyses have been employed to explore the potential anti-inflammatory and antioxidative mechanisms of various N-Acetyldopamine dimer compounds . These investigations provide valuable insights into the molecular basis of the biological activities of N-Acetyldopamine dimers and may guide the development of targeted therapeutic interventions for inflammatory and oxidative stress-related conditions.
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